molecular formula C24H18CrI B12658619 Bis((1,1'-biphenyl)-4-yl)iodochromium CAS No. 85409-47-8

Bis((1,1'-biphenyl)-4-yl)iodochromium

Katalognummer: B12658619
CAS-Nummer: 85409-47-8
Molekulargewicht: 485.3 g/mol
InChI-Schlüssel: URBBTCWQAHDMMV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis((1,1’-biphenyl)-4-yl)iodochromium is a complex organometallic compound that features chromium as its central metal atom, coordinated with two biphenyl ligands and an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis((1,1’-biphenyl)-4-yl)iodochromium typically involves the reaction of chromium trichloride with biphenyl ligands in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The iodine atom is introduced through the reaction with an iodine-containing reagent, such as iodobenzene, under controlled conditions .

Industrial Production Methods

While specific industrial production methods for Bis((1,1’-biphenyl)-4-yl)iodochromium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Bis((1,1’-biphenyl)-4-yl)iodochromium can undergo various chemical reactions, including:

    Oxidation: The chromium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states of chromium.

    Substitution: Ligands around the chromium center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under inert conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while reduction could produce lower oxidation state species.

Wissenschaftliche Forschungsanwendungen

Bis((1,1’-biphenyl)-4-yl)iodochromium has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.

    Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Bis((1,1’-biphenyl)-4-yl)iodochromium exerts its effects involves the coordination of the biphenyl ligands to the chromium center, which stabilizes the metal and allows it to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(triphenylphosphine)chromium(II) iodide
  • Bis(benzene)chromium
  • Chromium hexacarbonyl

Uniqueness

Bis((1,1’-biphenyl)-4-yl)iodochromium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic applications where other chromium compounds may not be as effective.

Eigenschaften

CAS-Nummer

85409-47-8

Molekularformel

C24H18CrI

Molekulargewicht

485.3 g/mol

IUPAC-Name

iodochromium(2+);phenylbenzene

InChI

InChI=1S/2C12H9.Cr.HI/c2*1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h2*1,3-10H;;1H/q2*-1;+3;/p-1

InChI-Schlüssel

URBBTCWQAHDMMV-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Cr+2]I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.